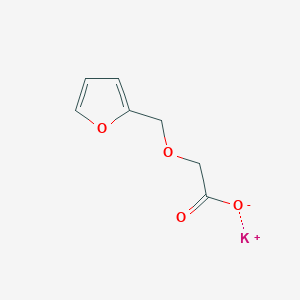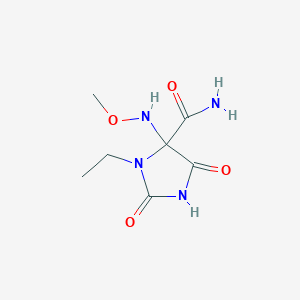
Potassium 2-(furan-2-ylmethoxy)acetate
Vue d'ensemble
Description
Potassium 2-(furan-2-ylmethoxy)acetate is a chemical compound with the CAS Number: 1211818-24-4 . It has a molecular weight of 194.23 and its IUPAC name is potassium (2-furylmethoxy)acetate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Potassium 2-(furan-2-ylmethoxy)acetate is1S/C7H8O4.K/c8-7(9)5-10-4-6-2-1-3-11-6;/h1-3H,4-5H2,(H,8,9);/q;+1/p-1 . This indicates the presence of a potassium ion (K+) and a complex organic molecule (C7H7O4-) in the compound. Physical And Chemical Properties Analysis
Potassium 2-(furan-2-ylmethoxy)acetate is a powder that is stored at room temperature . Its molecular weight is 194.23 and its molecular formula is C7H7KO4 .Applications De Recherche Scientifique
Acetate-Buffered Solutions
Acetate, a component of Potassium 2-(furan-2-ylmethoxy)acetate, is used in acetate-buffered crystalloid solutions. These solutions are known to positively influence microcirculation and have a stabilizing effect on potassium levels. They are used in fluid resuscitation and have potential benefits on cardiac output and contractility. However, their impact on kidney function and survival rates, especially in comparison to normal saline, is still a subject of ongoing research and discussion (Pfortmueller & Fleischmann, 2016).
Potassium Dynamics in Ecosystems
Potassium plays a crucial role in forest ecosystems, significantly impacting the growth and nutrition of trees. Studies have shown that a majority of tree species respond positively to increased potassium availability in forest soils. This element's dynamics in forest ecosystems, especially its relationship with other essential nutrients like nitrogen, are vital for maintaining the productivity and health of forests (Tripler et al., 2006).
Interaction with Potassium Ion Channels
Potassium ion channels, crucial for various physiological processes, can be modulated by medicinal plants and their constituents. This interaction plays a significant role in treating diseases like diabetes, hypertension, and cardiac disorders. Understanding how these interactions occur could be pivotal for new therapeutic strategies and drug development (Rajabian et al., 2022).
Environmental Implications
The presence of potassium and its compounds in the environment, especially due to the use of herbicides like 2,4-D and MCPA, has been linked to potential carcinogenic outcomes. However, the evidence is not conclusive and suggests that environmental exposures might not be sufficient to establish a causal relationship. Understanding the interaction between genetic factors and exposure to these compounds, especially in occupational settings, is crucial (Stackelberg, 2013).
Pharmacokinetics in Humans
The pharmacokinetics of potassium in humans are unique, with specific parameters for absorption and excretion rates that vary depending on the formulation of the compound. For instance, potassium from KCl-containing medicines shows a mean absorption efficiency ranging between 70% and 90%, with different characteristics for liquid and solid formulations. Understanding these kinetics is crucial for the effective use of potassium-containing medications and for managing conditions associated with potassium imbalance (Hinderling, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
potassium;2-(furan-2-ylmethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4.K/c8-7(9)5-10-4-6-2-1-3-11-6;/h1-3H,4-5H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDXKTBGJBNQLT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COCC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(furan-2-ylmethoxy)acetate | |
CAS RN |
1211818-24-4 | |
| Record name | potassium 2-(furan-2-ylmethoxy)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)



![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)




![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)

